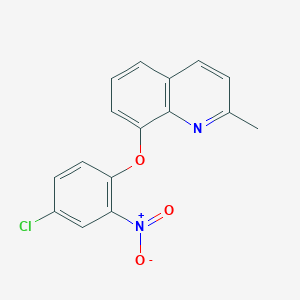

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

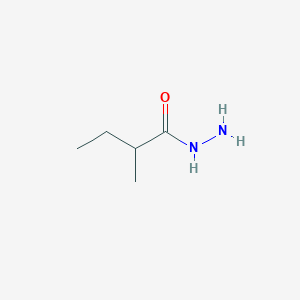

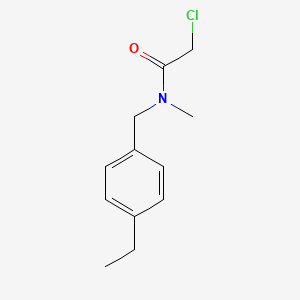

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene-2-carboxylic acid, which is a mono carboxylic acid of thiophene . The IUPAC name of this compound is 5-(5-methyl-6-oxo-1,6-dihydro-3-pyridinyl)-2-thiophenecarboxylic acid .

Synthesis Analysis

The synthesis of thiophene derivatives, including 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . Thiophene-2-carboxylic acid, a precursor to many 5-substituted derivatives, can be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis

The molecular weight of 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is 235.26 . Its InChI code is 1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) .Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a key component of 5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative .Physical And Chemical Properties Analysis

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Aplicaciones Científicas De Investigación

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The specific methods of application or experimental procedures would depend on the type of material and the environment it is used in. The outcomes would be measured in terms of the effectiveness of the corrosion inhibition, which could be quantified using various methods such as electrochemical measurements.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The methods of application would involve the synthesis and characterization of the thiophene-based molecules, followed by their incorporation into semiconductor devices. The outcomes would be evaluated based on the performance of the semiconductor devices, which could be quantified using parameters such as charge carrier mobility and on/off ratio.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . The methods of application would involve the design and fabrication of the OFETs, with the thiophene derivatives serving as the active layer. The outcomes would be evaluated based on the performance of the OFETs, which could be quantified using parameters such as threshold voltage and subthreshold swing.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . The methods of application would involve the design and fabrication of the OLEDs, with the thiophene derivatives serving as the emissive layer. The outcomes would be evaluated based on the performance of the OLEDs, which could be quantified using parameters such as luminous efficiency and color purity.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The methods of application would involve the synthesis of the thiophene-based molecules, followed by in vitro and in vivo testing. The outcomes would be evaluated based on the efficacy of the molecules in treating the targeted conditions, which could be quantified using various biological assays.

Coupling Reactions and Olefinations

Thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations . The methods of application would involve the use of thiophene-2-carboxylic acid in various synthetic reactions. The outcomes would be evaluated based on the yield and selectivity of the reactions, which could be quantified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Propiedades

IUPAC Name |

5-(5-methyl-6-oxo-1H-pyridin-3-yl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-6-4-7(5-12-10(6)13)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIWPABHGARQDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C2=CC=C(S2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-Hydroxy-5-methylpyridin-3-yl)thiophene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(3-bromobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2884683.png)

![1-(5-chloro-2-methylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2884689.png)

![N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2884694.png)

![6-Benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884699.png)

![2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2884700.png)